3-bromo-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
Overview
Description
3-bromo-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is an organic compound characterized by the presence of bromine, methoxy, nitro, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide typically involves multiple steps:
Methoxylation: The methoxy groups are introduced via nucleophilic substitution reactions using methanol and a base like sodium methoxide.
Nitration: The nitro group is introduced through nitration, typically using a mixture of concentrated sulfuric acid and nitric acid.
Sulfonamidation: The final step involves the formation of the sulfonamide group by reacting the sulfonyl chloride derivative with the appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄).
Substitution: Sodium methoxide (NaOCH₃), ammonia (NH₃), thiols (RSH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-bromo-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s sulfonamide group suggests potential antibacterial properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Research may explore its efficacy against various bacterial strains and its potential as a lead compound for new antibiotics.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for dyes and pigments. Its unique structure might impart desirable properties such as thermal stability or specific electronic characteristics.
Mechanism of Action
The biological activity of 3-bromo-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide would likely involve interactions with enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis and bacterial growth.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methoxy-N-phenylbenzenesulfonamide: Similar structure but lacks the nitro group, which may result in different reactivity and biological activity.
3-bromo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide: Lacks the nitro group, potentially altering its chemical and biological properties.
3-bromo-4-methoxy-N-(2-nitrophenyl)benzenesulfonamide: Lacks one methoxy group, which may affect its solubility and reactivity.
Uniqueness
The presence of both methoxy and nitro groups in 3-bromo-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide makes it unique among its analogs. These groups can significantly influence its electronic properties, reactivity, and potential biological activity, making it a compound of interest for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-bromo-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O6S/c1-22-13-6-4-10(8-11(13)15)24(20,21)16-12-7-9(17(18)19)3-5-14(12)23-2/h3-8,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFJAMHOGILRLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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